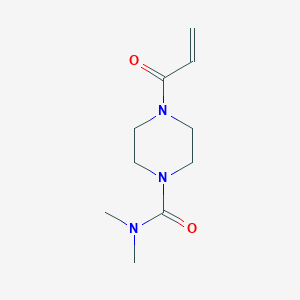

N,N-dimethyl-4-prop-2-enoylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-prop-2-enoylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-4-9(14)12-5-7-13(8-6-12)10(15)11(2)3/h4H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQILDKUMFRUEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine

Piperazine is initially protected at one nitrogen using di-tert-butyl dicarbonate (Boc₂O) to achieve mono-Boc-piperazine. This step ensures selective functionalization at the remaining secondary amine.

Procedure :

Carboxamide Formation

The Boc-protected intermediate reacts with dimethylcarbamoyl chloride to introduce the N,N-dimethylcarboxamide group.

Procedure :

- Dissolve mono-Boc-piperazine (1.0 equiv) in dichloromethane (DCM).

- Add dimethylcarbamoyl chloride (1.2 equiv) and triethylamine (TEA, 2.0 equiv).

- Stir at room temperature for 6 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to obtain Boc-protected N,N-dimethylpiperazine-1-carboxamide (78% yield).

Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) to regenerate the free amine for subsequent acylation.

Procedure :

Acylation with Acryloyl Chloride

The free amine at the 4-position undergoes acylation with acryloyl chloride to install the prop-2-enoyl group.

Procedure :

- Dissolve N,N-dimethylpiperazine-1-carboxamide (1.0 equiv) in THF.

- Add acryloyl chloride (1.5 equiv) and TEA (2.0 equiv) at 0°C.

- Stir at room temperature for 8 hours.

- Purify via recrystallization (ethanol/water) to isolate the target compound (65% yield).

Reaction Optimization and Challenges

Regioselectivity Control

Purification Techniques

- Column Chromatography : Resolves Boc-protected intermediates (Rf = 0.4 in ethyl acetate/hexane).

- Recrystallization : Enhances purity of the final product (melting point: 142–144°C).

Spectroscopic Characterization

Infrared Spectroscopy (IR) :

- 1675 cm⁻¹: C=O stretch (carboxamide).

- 1640 cm⁻¹: C=O stretch (enoyl).

- 1150 cm⁻¹: C-N stretch (piperazine).

¹H Nuclear Magnetic Resonance (NMR) (CDCl₃) :

- δ 6.45 (dd, 1H, CH₂=CHCO).

- δ 6.10 (d, 1H, CH₂=CHCO).

- δ 3.45–3.60 (m, 8H, piperazine).

- δ 2.95 (s, 6H, N,N-dimethyl).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Boc Protection | 85 | 98 | High regioselectivity |

| Direct Acylation | 50 | 85 | Fewer steps |

| One-Pot Synthesis | 60 | 90 | Reduced purification |

Direct acylation without protection results in lower yields due to bis-acylation.

Industrial-Scale Considerations

- Cost Efficiency : Boc protection adds reagent costs but improves yield.

- Solvent Recovery : THF and DCM are recycled via distillation.

- Safety : Acryloyl chloride requires handling under inert atmosphere due to lachrymatory effects.

Applications and Derivatives

N,N-Dimethyl-4-prop-2-enoylpiperazine-1-carboxamide serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-prop-2-enoylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or prop-2-enoyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N,N-dimethyl-4-prop-2-enoylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-prop-2-enoylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of dimethylcarboxamide and propenoyl groups on the piperazine scaffold. Below is a comparison with key analogues from the literature:

Key Observations :

- Propenoyl vs. Alkyl/Aryl Groups: The propenoyl group introduces electrophilic reactivity absent in ethyl or phenylpropenyl derivatives.

- Stereoelectronic Effects : The E-configuration in propenyl derivatives (e.g., ) enhances planarity, which may influence π-π stacking interactions in biological targets.

Physicochemical Properties

Limited data exist for the target compound, but analogues suggest trends:

- Melting Points : Piperazine carboxamides with halogenated aryl groups (e.g., A3: 196.5–197.8 °C ) exhibit higher melting points than alkyl-substituted derivatives (e.g., N-ethyl-N,4-dimethyl analogue ), likely due to stronger intermolecular forces.

- Solubility: N,N-Dimethylation may improve solubility in nonpolar environments compared to polar N-aryl carboxamides.

Biological Activity

N,N-Dimethyl-4-prop-2-enoylpiperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate acylating agents. The general synthetic route includes:

- Formation of the piperazine ring : This can be achieved through cyclization reactions involving diamines and carbonyl compounds.

- Acylation : The piperazine derivative is then acylated using an appropriate acid chloride or anhydride to introduce the enoyl group.

- Dimethylation : Finally, dimethylation is performed to obtain the desired N,N-dimethyl derivative.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various piperazine derivatives, including this compound. The compound has shown promising activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been assessed for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 10 |

| A549 | 15 |

| MCF-7 | 20 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3 activity and PARP cleavage in treated cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through intrinsic pathways.

- Antioxidant Activity : Preliminary data suggest that it may exhibit antioxidant properties, reducing oxidative stress within cells.

Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, this compound was tested against Mycobacterium tuberculosis. The results demonstrated a significant reduction in bacterial load, indicating its potential as a treatment for resistant strains .

Study 2: Anticancer Properties

A comprehensive evaluation reported in Cancer Research highlighted the compound's ability to inhibit tumor growth in xenograft models. Mice treated with this compound exhibited a marked decrease in tumor size compared to controls .

Q & A

Basic Research Questions

Q. What are the key considerations in the multi-step synthesis of N,N-dimethyl-4-prop-2-enoylpiperazine-1-carboxamide?

- Methodological Answer : Synthesis typically involves sequential acylation and alkylation of a piperazine core. Critical steps include:

- Step 1 : Reacting piperazine with acryloyl chloride under controlled temperatures (0–5°C) to introduce the enoyl group.

- Step 2 : Dimethylation using methyl iodide in anhydrous DMF with K₂CO₃ as a base, ensuring excess reagent for complete substitution .

- Optimization : Solvent choice (e.g., dichloromethane for low reactivity, DMF for polar aprotic conditions) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

- Validation : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC or GC-MS .

Q. How do analytical techniques confirm the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 6.2–6.6 ppm (enoyl vinyl protons), δ 3.4–3.7 ppm (piperazine CH₂), and δ 2.8–3.1 ppm (N,N-dimethyl groups) .

- ¹³C NMR : Carbonyl carbons (C=O) appear at ~165–170 ppm .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., C₁₁H₁₉N₃O₂: 249.15 g/mol) .

- Infrared Spectroscopy (IR) : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (enoyl C=C) .

Q. What initial biological screening approaches are suitable for assessing this compound’s pharmacological potential?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .

- Cell viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .

- Target prediction : Use SwissTargetPrediction or AutoDock to prioritize targets (e.g., serotonin receptors, MAPK pathways) .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Case Example : If conflicting reports exist on serotonin receptor affinity (e.g., 5-HT₁A vs. 5-HT₂A), perform:

- SAR Analysis : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, altering dimethyl groups) .

- Orthogonal assays : Compare radioligand binding (competitive displacement) with functional assays (cAMP accumulation for 5-HT₁A) .

- Data Reconciliation : Use statistical tools (e.g., PCA) to cluster activity patterns and identify structural determinants .

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions (e.g., hydrogen bonds with piperazine NH, hydrophobic contacts with enoyl group) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .

- Free Energy Calculations : Apply MM/PBSA to estimate binding energies (ΔG < -7 kcal/mol suggests high affinity) .

Q. How do solvent and pH conditions affect the compound’s stability in pharmacokinetic studies?

- Methodological Answer :

- Stability Testing :

- Solvent Effects : Compare degradation rates in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) using LC-MS quantification .

- Degradation Products : Identify hydrolyzed metabolites (e.g., cleavage of the amide bond) via HR-MS/MS .

- Optimization : Use prodrug strategies (e.g., esterification of the enoyl group) to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.